6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one
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Overview
Description
6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a pyridazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of 2-methoxyphenylamine with piperazine in the presence of a coupling agent such as carbonyldiimidazole (CDI) to form the intermediate 4-(2-methoxyphenyl)piperazine . This intermediate is then reacted with 2-methylpyridazin-3(2H)-one under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group yields an alcohol derivative .
Scientific Research Applications
6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or as a ligand for specific receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives and pyridazinone derivatives, such as:
- 4-(2-methoxyphenyl)piperazine
- 2-methylpyridazin-3(2H)-one
- 1-(2-methoxyphenyl)piperazine-2-carbonyl derivatives .
Uniqueness
What sets 6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-19-16(22)8-7-13(18-19)17(23)21-11-9-20(10-12-21)14-5-3-4-6-15(14)24-2/h3-8H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GASZKOSSNOPYMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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